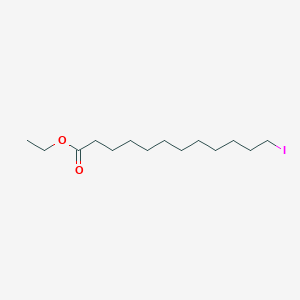
Ethyl 12-iodododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 12-iodododecanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl group attached to the ester functional group and a 12-carbon chain with an iodine atom at the 12th position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 12-iodododecanoate can be synthesized through the esterification of 12-iodododecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts can also be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 12-iodododecanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 12-hydroxydodecanoate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: 12-hydroxydodecanoate.
Reduction: 12-iodododecanol.
Oxidation: 12-iodododecanoic acid.
Scientific Research Applications
Ethyl 12-iodododecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 12-iodododecanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl 12-iodododecanoate can be compared with other similar compounds such as:
Ethyl 12-bromododecanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in halogen size and electronegativity.
Ethyl 12-chlorododecanoate: Contains a chlorine atom, which makes it less reactive compared to the iodine-containing compound.
Ethyl 12-fluorododecanoate: Fluorine substitution leads to significantly different chemical properties due to the high electronegativity and small size of fluorine.
Properties
Molecular Formula |
C14H27IO2 |
|---|---|
Molecular Weight |
354.27 g/mol |
IUPAC Name |
ethyl 12-iodododecanoate |
InChI |
InChI=1S/C14H27IO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3 |
InChI Key |
OYTDIAJQGZDVQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















